molecular formula C15H11ClN2O2 B2959551 (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal CAS No. 339279-47-9

(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal

Cat. No. B2959551
CAS RN: 339279-47-9
M. Wt: 286.72
InChI Key: UVAQBCAFFKQNTP-NBVRZTHBSA-N
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Description

“(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal” is a chemical compound with the CAS Number: 339279-47-9. It has a molecular weight of 286.72 and its molecular formula is C15H11ClN2O2 . The compound is solid in its physical form .

Safety Information The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Scientific Research Applications

Chemistry and Synthesis

This compound is involved in reactions that lead to the formation of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, the reaction of certain furanones with carboxylic acid hydrazides results in 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones, showcasing the structural specificity and potential for generating biologically active molecules (E. N. Koz’minykh et al., 2007).

Antimicrobial Agents

Hydrazide compounds and their derivatives, synthesized from the base structure similar to "(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal," have shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi. These findings highlight the compound's utility in developing new antimicrobial agents (P. Sah et al., 2014).

Anticonvulsant and Muscle Relaxant Activities

The derivative compounds of this chemical have been evaluated for anticonvulsant and muscle relaxant activities, showing promising results. For example, certain synthesized derivatives displayed significant protection against tonic hind limb extensor phase in maximal electroshock model tests, comparing favorably with standard drugs like phenytoin and diazepam (B. Sharma et al., 2013).

Anticancer Agents

The potential of derivatives synthesized from this compound as anticancer agents has been explored, with some molecules exhibiting inhibitory effects on tumor cell lines. These findings suggest a promising direction for developing new cancer therapeutics based on modifications of the compound's structure (Eman M. Flefel et al., 2015).

Molecular Docking and Biological Evaluation

Derivatives of "(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal" have been subjected to molecular docking studies to evaluate their biological activity, particularly as anticancer agents. These studies utilize computational methods to predict the interaction between these molecules and specific biological targets, further highlighting the compound's relevance in drug development (Mehvish Mehvish & Arvind Kumar, 2022).

properties

IUPAC Name

(E)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H/b14-10+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYPKFPFJGFROM-YECOALBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal

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